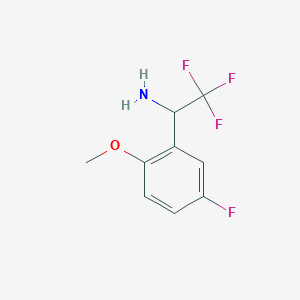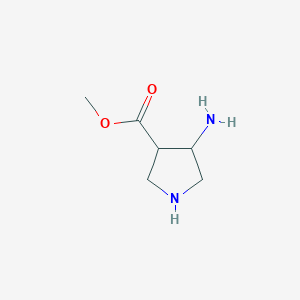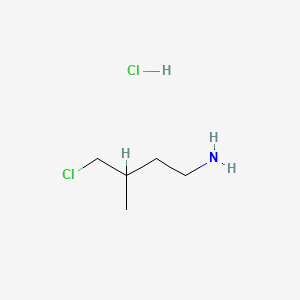
4-Chloro-3-methylbutan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylbutan-1-aminehydrochloride is a chemical compound with the molecular formula C5H13Cl2N. It is a derivative of butanamine, where the amine group is substituted with a chlorine atom and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylbutan-1-aminehydrochloride typically involves the chlorination of 3-methylbutan-1-amine. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is monitored closely to maintain optimal conditions and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylbutan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, ketones, or other related compounds .
Scientific Research Applications
4-Chloro-3-methylbutan-1-aminehydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylbutan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated compound with different functional groups and applications.
2-Chloro-3-methylbutan-1-amine hydrochloride: A similar compound with a different position of the chlorine atom.
Uniqueness
4-Chloro-3-methylbutan-1-aminehydrochloride is unique due to its specific structure and reactivity. The presence of both chlorine and methyl groups on the butanamine backbone provides distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications .
Properties
CAS No. |
2839138-87-1 |
|---|---|
Molecular Formula |
C5H13Cl2N |
Molecular Weight |
158.07 g/mol |
IUPAC Name |
4-chloro-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(4-6)2-3-7;/h5H,2-4,7H2,1H3;1H |
InChI Key |
HQXMHOPRVUAJTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


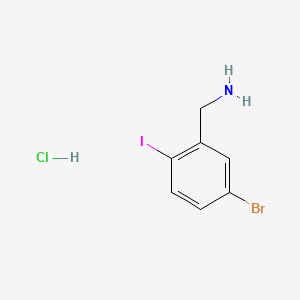
![ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13514675.png)


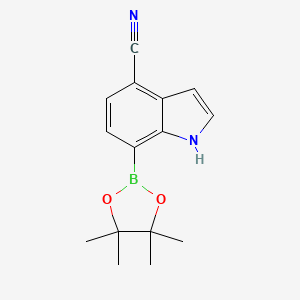
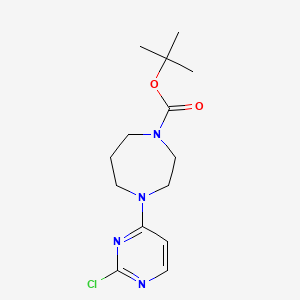
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
![1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)
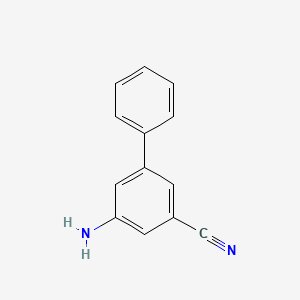
![Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate](/img/structure/B13514711.png)
